molecular formula C19H20N2O3 B10900600 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

Cat. No.: B10900600
M. Wt: 324.4 g/mol
InChI Key: VMXRANPWEMFYPI-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a dimethoxyphenyl group, and a nitrile group

Preparation Methods

The synthesis of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in anticancer therapy. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various in vitro assays. For instance:

  • Case Study : A study found that derivatives of quinoline exhibited significant cytotoxicity against breast cancer cell lines, indicating that modifications to the quinoline structure can enhance anticancer properties .

Neuroprotective Effects

The compound's structural characteristics suggest it may possess neuroprotective properties. Research into related compounds has shown promise in treating neurodegenerative diseases such as Alzheimer's disease.

  • Case Study : A series of quinoline derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer's pathology. The findings suggested that similar compounds could effectively cross the blood-brain barrier and exert neuroprotective effects .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. The compound's structural features may contribute to its efficacy against various pathogens.

  • Research Findings : Studies have demonstrated that certain quinoline derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the compound could be explored further for its potential as an antimicrobial agent .

Synthesis and Derivative Development

The synthesis of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile involves several steps:

  • Formation of the Quinoline Core : The initial step typically involves the cyclization of appropriate precursors to form the quinoline ring.
  • Introduction of Functional Groups : Subsequent reactions introduce substituents like carbonitriles or methoxy groups to enhance biological activity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group and the quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and dimethoxyphenyl-containing molecules. Compared to these compounds, 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and other substituted quinolines .

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 332928-85-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds with a quinoline structure often exhibit significant anticancer properties. The presence of the dimethoxyphenyl group enhances the cytotoxicity of the quinoline derivatives against various cancer cell lines. For instance, studies have shown that related quinoline derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) with IC50 values ranging from 1.61 to 23.30 µg/mL depending on the specific structural modifications .

2. Antimicrobial Activity

Quinoline derivatives have also been reported to possess antimicrobial properties. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that similar compounds exhibited antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

3. Anticonvulsant Activity

Certain derivatives of quinoline have shown promise in anticonvulsant activity. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can enhance anticonvulsant properties, indicating that this compound may also be evaluated for similar effects .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Quinoline derivatives have been noted to inhibit enzymes such as DNA topoisomerases and kinases, which are crucial for cancer cell proliferation .
  • Interference with Cell Signaling Pathways : The presence of specific substituents can modulate signaling pathways involved in apoptosis and cell growth.

Case Studies

Several case studies highlight the biological activity of related quinoline compounds:

  • Anticancer Study : A study involving a series of quinoline derivatives showed that modifications at the 4-position significantly increased cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy : A comparative analysis demonstrated that quinoline derivatives exhibited broad-spectrum antimicrobial activity against drug-resistant bacterial strains, suggesting potential for development into new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueReference
Compound AAnticancer1.61 µg/mL
Compound BAntimicrobialEffective against MRSA
Compound CAnticonvulsantNot specified

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C19H20N2O3/c1-11-14(10-20)18(19-15(21-11)5-4-6-16(19)22)13-9-12(23-2)7-8-17(13)24-3/h7-9,18,21H,4-6H2,1-3H3

InChI Key

VMXRANPWEMFYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C#N

Origin of Product

United States

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